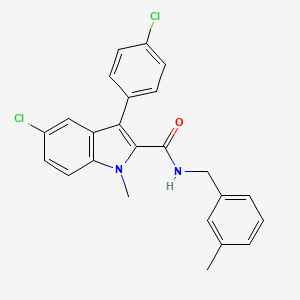

![molecular formula C27H25Cl2N3O B10865320 11-(2,5-dichlorophenyl)-4-[1-(4-methoxyphenyl)ethyl]-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10865320.png)

11-(2,5-dichlorophenyl)-4-[1-(4-methoxyphenyl)ethyl]-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This complex compound is a fascinating member of the azatricycloalkene family. Its intricate structure combines multiple aromatic rings and nitrogen atoms, making it an intriguing subject for scientific exploration. Let’s dive deeper into its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, each carefully orchestrated to achieve the desired structure. While there isn’t a single universally accepted method, here’s a general outline:

Starting Materials: Begin with suitable precursors, such as substituted anilines and aldehydes.

Condensation Reaction: Combine the aniline derivative with the aldehyde under appropriate conditions (e.g., acid-catalyzed or base-catalyzed) to form the core triazatricycloalkene ring.

Substitution and Alkylation: Introduce the necessary substituents (chlorine, methyl, and methoxy groups) using halogenation and alkylation reactions.

Purification: Isolate the product through column chromatography or recrystallization.

Industrial Production:: While academic research often focuses on small-scale synthesis, industrial production typically employs more efficient methods. These may involve continuous flow processes, optimized reagent ratios, and large-scale reactors.

Chemical Reactions Analysis

Reactivity::

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

Reduction: Reduction processes can modify the substituents or the central ring system.

Substitution: Substituents can be replaced by other functional groups.

Cyclization: Intramolecular cyclization reactions may occur due to the strained ring system.

Chlorinating Agents: Used for introducing chlorine atoms.

Methylating Agents: Essential for alkylation reactions.

Oxidizing Agents: To achieve oxidation.

Reducing Agents: For reduction reactions.

Major Products:: The specific products depend on reaction conditions and substituent positions. Isomers, regioselectivity, and stereochemistry play crucial roles.

Scientific Research Applications

Chemistry::

Catalysis: The compound’s unique structure could serve as a catalyst in asymmetric reactions.

Supramolecular Chemistry: Its rigid framework may contribute to host-guest interactions.

Materials Science: Investigate its potential as a building block for novel materials.

Drug Discovery: Explore its pharmacological properties, especially as a potential drug scaffold.

Bioconjugation: Attach it to biomolecules for targeted drug delivery.

Molecular Imaging: Due to its aromatic system, it could be useful in imaging agents.

Fine Chemicals: Synthesize specialty chemicals.

Agrochemicals: Investigate pesticidal properties.

Dyes and Pigments: Explore its color properties.

Mechanism of Action

The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are no direct analogs, its fused triazatricycloalkene core sets it apart. Similar compounds include :

Azabicycloalkenes: Share the same bicyclic nitrogen-containing framework.

Aromatic Heterocycles: Explore related structures.

: Reference: Example reference

Properties

Molecular Formula |

C27H25Cl2N3O |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

11-(2,5-dichlorophenyl)-4-[1-(4-methoxyphenyl)ethyl]-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene |

InChI |

InChI=1S/C27H25Cl2N3O/c1-15-26-17(3)32(16(2)19-6-9-22(33-5)10-7-19)18(4)27(26)25-12-20(14-31(25)30-15)23-13-21(28)8-11-24(23)29/h6-14,16H,1-5H3 |

InChI Key |

DWYZNNXVEBWRPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NN3C=C(C=C3C2=C(N1C(C)C4=CC=C(C=C4)OC)C)C5=C(C=CC(=C5)Cl)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10865237.png)

![1'-(2-Chloropropanoyl)spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B10865241.png)

![1-Ethyl-6-fluoro-7-{4-[(4-fluorophenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10865245.png)

![7-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B10865248.png)

![1H-benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B10865251.png)

![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10865261.png)

![8-methyl-1,4-dihydro-6H-pyrimido[1,2-b][1,2,4,5]tetrazin-6-one](/img/structure/B10865269.png)

![5-[4-(Dimethylamino)phenyl]-3-[(4-fluorobenzyl)amino]cyclohex-2-en-1-one](/img/structure/B10865281.png)

![7-Tert-butyl-2-(hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10865285.png)

![5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10865287.png)

![3-(2,4-Dichlorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10865291.png)

![2-oxo-2-phenylethyl N-[(5-bromofuran-2-yl)carbonyl]glycinate](/img/structure/B10865299.png)